Ethyl acetamidomalonate
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Overview
Description
Ethyl acetamidomalonate is a chemical compound with the molecular formula C7H11NO5. It is also known by its IUPAC name, N-acetyl-3-ethoxy-3-oxoalanine . This compound is characterized by its solid physical form and is commonly used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl acetamidomalonate typically involves the reaction of ethyl acetoacetate with acetamide under specific conditions. The reaction is carried out in the presence of a base, such as sodium ethoxide, which facilitates the formation of the desired product . The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction is monitored and controlled to maintain the desired conditions, and the product is purified using standard techniques such as recrystallization .
Chemical Reactions Analysis
Types of Reactions
Ethyl acetamidomalonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
Ethyl acetamidomalonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its role as a precursor for drug development.
Mechanism of Action
The mechanism of action of Ethyl acetamidomalonate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. It may also interact with cellular receptors and signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-oxopropanoate: Similar in structure but lacks the acetamido group.
N-acetyl-3-oxoalanine: Similar but without the ethoxy group.
Ethyl potassium malonate: Shares the ethoxy and oxo groups but differs in other functional groups.
Uniqueness
Ethyl acetamidomalonate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This uniqueness makes it valuable in various research and industrial applications .
Properties
Molecular Formula |
C7H10NO5- |
---|---|
Molecular Weight |
188.16 g/mol |
IUPAC Name |
2-acetamido-3-ethoxy-3-oxopropanoate |
InChI |
InChI=1S/C7H11NO5/c1-3-13-7(12)5(6(10)11)8-4(2)9/h5H,3H2,1-2H3,(H,8,9)(H,10,11)/p-1 |
InChI Key |
OQUXDKMVCGSMPI-UHFFFAOYSA-M |
Canonical SMILES |
CCOC(=O)C(C(=O)[O-])NC(=O)C |
Origin of Product |
United States |
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